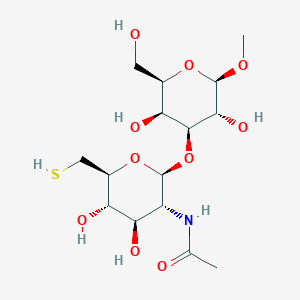
Me Adtg-gal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Me Adtg-gal is a complex carbohydrate derivative. This compound is notable for its unique structural features, which include a thioglucopyranosyl group and an acetamido group. These features make it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Me Adtg-gal typically involves glycosidation reactions. One common method is the halide ion-promoted glycosidation, which uses methanol and disaccharide bromides derived from protected sugar derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosidation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Me Adtg-gal undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioglucopyranosyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thioglucopyranosyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products
Applications De Recherche Scientifique
Me Adtg-gal has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cell signaling and interactions, particularly in glycosylation processes.
Medicine: Research explores its potential as a therapeutic agent, especially in targeting specific cellular pathways.
Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Me Adtg-gal involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetamido group can participate in hydrogen bonding, while the thioglucopyranosyl group can engage in sulfur-based interactions. These interactions influence the compound’s biological activity and its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
- Methyl 3-O-α-D-glucopyranosyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Uniqueness
Me Adtg-gal is unique due to the presence of the thioglucopyranosyl group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
145633-28-9 |
|---|---|
Formule moléculaire |
C15H27NO10S |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1 |
Clé InChI |
KJOLNSMZEBPAIX-MUHRKBNZSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
Synonymes |
Me ADTG-Gal Me-SGlcNAc-Gal methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















